molecular formula C13H17NO2 B3121228 4-Piperidin-4-YL-benzoic acid methyl ester CAS No. 281235-04-9

4-Piperidin-4-YL-benzoic acid methyl ester

Cat. No.: B3121228
CAS No.: 281235-04-9
M. Wt: 219.28 g/mol
InChI Key: GKSBLGJAXZOORS-UHFFFAOYSA-N
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Description

4-Piperidin-4-YL-benzoic acid methyl ester is a chemical compound with the molecular formula C13H17NO2. It is also known as methyl 4-(4-piperidinyl)benzoate. This compound is characterized by the presence of a piperidine ring attached to a benzoic acid methyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-4-YL-benzoic acid methyl ester typically involves the esterification of 4-piperidinylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-YL-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 4-Piperidin-4-YL-benzyl alcohol.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-Piperidin-4-YL-benzoic acid methyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of enzyme interactions and receptor binding.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidin-4-YL-benzoic acid methyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-piperidinyl)benzoate hydrochloride
  • 2-(Piperidin-4-yl)benzoic acid hydrochloride

Uniqueness

4-Piperidin-4-YL-benzoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring and a benzoic acid methyl ester moiety makes it a versatile compound in various research applications.

Properties

IUPAC Name

methyl 4-piperidin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBLGJAXZOORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950868
Record name Methyl 4-(piperidin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281235-04-9
Record name Methyl 4-(piperidin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(piperidine-4-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Piperidin-4-yl-benzoic acid (47 mmol) is dissolved in methanol (300 ml) and 1 ml of concentrated sulfonic acid is added. The mixture is heated under reflux overnight. After evaporation of the solvent, the residue is dissolved in a mixture of water and sodium carbonate (to ensure basic conditions) and extracted three times with ethyl acetate. The combined extract is dried over sodium sulfate and evaporated. A brown powder with Rf=0.18 (CH2Cl2/MeOH=9:1) is obtained.
Quantity
47 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 4-(pyridin-4-yl)benzoate (285 g, 1336.57 mmol) and palladium (5% on carbon, 50% wet, JM Type 87L) (57 g, 13.39 mmol) in methanol (2850 mL) were stirred under an atmosphere of hydrogen at 5 bar and 70° C. for 15 hours. The catalyst was removed by filtration and washed with methanol (2850 mL). The solvent was evaporated to dryness to afford methyl 4-(piperidin-4-yl)benzoate (291 g, 99%) as a solid.
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
2850 mL
Type
solvent
Reaction Step One
Quantity
57 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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